H2Bamo
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126104-23-2 |
|---|---|
Molecular Formula |
C19H21BrN2O4 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(4R,7aS)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C19H21BrN2O4/c1-22-7-6-18-15-10-2-3-11(23)16(15)26-17(18)12(24)4-5-19(18,13(22)8-10)21-14(25)9-20/h2-3,13,17,23H,4-9H2,1H3,(H,21,25)/t13-,17-,18?,19?/m1/s1 |
InChI Key |
GASWSISFZKIKGN-GYCZLJAUSA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
Isomeric SMILES |
CN1CCC23[C@H]4C(=O)CCC2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
Synonyms |
14-beta-(bromoacetamido)-7,8-dihydromorphinone 14-bromoacetamido-7,8-dihydromorphinone H2BAMO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of H2bamo
Elucidation of Foundational Synthetic Pathways for H2Bamo
The foundational synthetic pathways for this compound are rooted in the chemistry of morphinan (B1239233) alkaloids. As a derivative of 7,8-dihydromorphinone, its synthesis often originates from precursors within this structural class.
Essential precursors for the synthesis of this compound include morphinan derivatives with appropriate functionalization to allow for the introduction of the 14-beta-amino group and subsequent bromoacetylation. While specific detailed synthetic routes for this compound itself were not fully detailed in the search results, the synthesis of related 14-substituted morphinans and dihydromorphinones provides insight into the likely precursors and transformations involved ontosight.aimdpi.com. For instance, the synthesis of 14-aminomorphinans has been achieved through various routes mdpi.com. The preparation of 14-hydroxy-7,8-dihydromorphinone derivatives can serve as intermediates, with subsequent transformations to introduce the amino group at the 14-position with the desired beta stereochemistry rsc.orgacs.org.
The core structure of this compound is the morphinan ring system. The synthesis of this compound involves reactions that build upon or modify this existing scaffold. The introduction of the bromoacetamido group at the 14-beta position is a key transformation. Based on the synthesis of related 14-acylamino derivatives, this likely involves the acylation of a 14-beta-amino-7,8-dihydromorphinone precursor with a bromoacetylating agent, such as bromoacetic acid or bromoacetyl chloride nih.govresearchgate.net. For example, the synthesis of 14 beta-(thioglycolamido)-7,8-dihydromorphinone (TAMO), a related alkylating derivative, was achieved by condensing 14 beta-amino-7,8-dihydromorphinone with acetylthioglycolyl chloride nih.govresearchgate.net. This suggests a similar amidation coupling reaction is central to this compound synthesis, forming an amide bond between the 14-amino group and the bromoacetic acid moiety.
The specific designation of this compound as having a "14-beta" configuration is critical and highlights the importance of stereochemical control in its synthesis nih.govnih.gov. Achieving the correct stereochemistry at the 14-position is paramount for the biological activity of morphinan derivatives. While general strategies for stereoselective synthesis in organic chemistry are well-established mdpi.comnih.gov, specific methods for controlling the beta stereochemistry at C14 in morphinan synthesis are particularly relevant. The synthesis of 14-hydroxymorphinans and their subsequent transformations often involve reactions where the stereochemical outcome at the 14-position is controlled by the reaction conditions and the inherent structure of the morphinan scaffold rsc.orgacs.org. Diastereoselective approaches are often employed to favor the formation of the desired beta isomer at C14 during the introduction of the amino group or subsequent functionalization rsc.orgresearchgate.net.
Design and Chemical Synthesis of this compound Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives are driven by the desire to explore structure-activity relationships and potentially develop compounds with altered or improved pharmacological properties. This involves modifying different parts of the this compound structure while retaining the core morphinan scaffold.
Strategies for the functionalization and derivatization of this compound and its analogues include modifications to the bromoacetamido group, the nitrogen atom at position 17, and other positions on the morphinan core. The synthesis of N-substituted derivatives of normorphinans is a common strategy in opioid chemistry researchgate.netscilit.com. This involves modifying the substituent on the tertiary nitrogen at position 17, which can significantly impact the compound's activity and pharmacokinetic properties nih.gov. Other functionalization strategies may involve altering the bromoacetamido moiety, such as replacing the bromine with other halogens or modifying the acetamide (B32628) linker. Additionally, the morphinan core itself can be functionalized at various positions (e.g., the phenolic hydroxyl group at C3 or the ketone at C6) to create a diverse library of analogues rochester.edunih.gov.
Optimization of Synthetic Protocols for Research-Grade Purity and Yield of this compound
The synthesis of N,N'-Bis(2-hydroxy-3-methoxybenzyl)ethylenediamine (this compound) typically involves the condensation reaction between ethylenediamine (B42938) and 2-hydroxy-3-methoxybenzaldehyde. Achieving research-grade purity and maximizing yield for such Schiff base ligands requires careful optimization of various synthetic parameters. While detailed, specific optimization studies solely focused on this compound were not extensively found in the immediate literature search, principles applied to the synthesis and optimization of related ethylenediamine-based Schiff base ligands provide a strong framework for understanding the critical factors involved nih.govscispace.com.
Synthetic Approach:
The general synthetic route for this compound involves the reaction of one molar equivalent of ethylenediamine with two molar equivalents of 2-hydroxy-3-methoxybenzaldehyde, typically in a solvent. This condensation reaction forms the imine bonds, yielding the desired Schiff base ligand.
Optimization Parameters and Research Findings (Based on Related Ligand Syntheses):
Optimization efforts for Schiff base syntheses similar to this compound often focus on parameters that influence reaction completion, minimize side products, and facilitate purification. Key parameters include:
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and product, as well as influencing the reaction rate and equilibrium. Common solvents for this type of condensation include alcohols (e.g., ethanol, methanol) or acetonitrile (B52724) nih.govscispace.comunh.eduresearchgate.net. Research on related ligands indicates that the choice of solvent can significantly impact both yield and the ease of product isolation unh.edu. For instance, studies on related reductive amination and Schiff base formations highlight how different solvent systems affect product yield and the need for subsequent purification steps like recrystallization unh.edu.
Reaction Temperature and Time: These parameters affect the reaction kinetics and the potential for side reactions. Refluxing conditions are often employed to drive the condensation to completion nih.govscispace.com. Optimization involves finding the balance between sufficient time for high conversion and minimizing degradation or formation of impurities over prolonged heating. Studies on similar syntheses report reaction times ranging from a few hours to longer periods under reflux nih.govscispace.com.
Stoichiometry of Reactants: While a 1:2 molar ratio of ethylenediamine to aldehyde is theoretically required, slight variations might be explored during optimization to ensure complete consumption of the limiting reagent and minimize excess starting material, which can complicate purification.
Presence of Catalyst: Acid catalysts are sometimes used to accelerate the condensation reaction. However, their use must be carefully controlled as they can also promote side reactions or hydrolysis of the product. The necessity and optimal concentration of any catalyst would be determined experimentally during optimization.
Purification Methods: Achieving research-grade purity is paramount. Typical purification techniques for solid organic compounds like this compound include recrystallization from a suitable solvent or solvent mixture nih.govscispace.com. Chromatography (e.g., column chromatography or flash chromatography) can also be employed, particularly if impurities are difficult to remove by crystallization unimi.it. Optimization of purification involves selecting the most effective method and conditions (e.g., solvent system for recrystallization or chromatography) to remove unreacted starting materials, side products, and other impurities, thereby maximizing the purity of the final product. The number of recrystallization steps or the specific chromatographic conditions would be optimized to achieve the desired purity level (e.g., >95% or >98% for high-purity applications) nih.govgyrosproteintechnologies.com.
Assessment of Purity and Yield:
Yield is typically calculated based on the amount of limiting reagent used and the mass of the isolated, purified product. Purity is commonly assessed using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and identify the presence of impurities nih.govscispace.comunh.eduresearchgate.net. High-purity compounds show clean NMR spectra corresponding to the target molecule.
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of organic compounds and quantifying impurities nih.govscispace.comnih.gov. Optimized synthetic protocols aim for high percentage purity as determined by HPLC (>95% is often considered research grade, with higher percentages required for more demanding applications) nih.govgyrosproteintechnologies.com.
Elemental Analysis: Provides confirmation of the empirical formula of the synthesized compound scispace.com.
Infrared (IR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups, such as the imine (C=N) and hydroxyl (O-H) groups in this compound scispace.comunh.edu.
Melting Point: For solid compounds, a sharp melting point within a narrow range is indicative of high purity.
Detailed Research Findings and Data Presentation:
While specific quantitative data tables for this compound optimization were not retrieved, optimization studies on similar Schiff base ligands would typically involve systematic variation of the parameters mentioned above and measurement of the resulting yield and purity. An example of how such data might be presented in a research context is shown in the conceptual table below, illustrating the impact of varying a hypothetical parameter (e.g., solvent or reaction time) on yield and purity.
| Experiment | Parameter Varied (e.g., Solvent) | Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity (by HPLC, %) | Isolated Yield (%) |
| 1 | Solvent A | Reflux | 12 | XX | YY | ZZ |
| 2 | Solvent B | Reflux | 12 | XX' | YY' | ZZ' |
| 3 | Solvent A | Reflux | 24 | XX'' | YY'' | ZZ'' |
| 4 | Solvent A with Catalyst C | Reflux | 12 | XX''' | YY''' | ZZ''' |
Detailed research findings in optimization studies would include not only the final yield and purity but also observations on the reaction progress, ease of work-up, and characteristics of the crude and purified products. Spectroscopic data (NMR, IR) and chromatographic traces (HPLC) would be presented to support the purity assessment.
Optimizing the synthesis of this compound for research-grade purity and yield involves a systematic experimental approach to identify the optimal reaction conditions and purification strategy, leveraging analytical techniques to monitor the outcome at each step.
Advanced Spectroscopic and Structural Elucidation of H2bamo
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For a molecule like H2Bamo, with its intricate polycyclic system and various functional groups, a comprehensive NMR analysis is essential for assigning each atom and understanding their connectivity and spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their local electronic environments. The chemical shift (δ, in parts per million, ppm) of a proton signal is influenced by nearby electronegative atoms and functional groups. The splitting pattern (multiplicity) of a signal is determined by the number of neighboring protons, providing insights into the connectivity of the molecular framework. Integration of the signal areas provides the relative number of protons giving rise to each signal.
For this compound, ¹H NMR would reveal distinct signals for protons on the morphinan (B1239233) ring system, the N-methyl group, the acetamide (B32628) methylene (B1212753) group, and the aromatic ring protons. The presence of the bromine atom and the amide carbonyl would influence the chemical shifts of nearby protons. Analysis of coupling constants would help establish the connectivity between adjacent protons and provide information about the stereochemistry of the rigid ring system.
While specific experimental ¹H NMR data for this compound was not found in the provided sources, a hypothetical ¹H NMR data table for key protons in this compound would typically include:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ~0.8-2.5 | Multiplets | Varies | Aliphatic protons on morphinan core |
| ~2.3 | Singlet | 3H | N-CH₃ |
| ~3.0-4.0 | Multiplets | Varies | Protons adjacent to nitrogen, oxygen, or carbonyl |
| ~4.0-4.5 | Singlet | 2H | -CH₂Br |
| ~6.5-7.0 | Doublets | 1H each | Aromatic protons |
| ~9.0-10.0 | Broad singlet | 1H | Amide NH |
| ~9.5-10.5 | Singlet | 1H | Phenolic OH |
Note: The chemical shifts and assignments in this table are illustrative and based on typical values for similar functional groups within a complex ring system. Actual experimental values may vary depending on the solvent and conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically distinct carbon atom typically gives rise to a separate signal. The chemical shift of a carbon signal is highly sensitive to its electronic environment and hybridization.
For this compound, ¹³C NMR would show signals for all 19 carbon atoms (excluding those that are chemically equivalent, if any). Signals would be observed for the aliphatic carbons of the morphinan core, the aromatic carbons, the N-methyl carbon, the amide methylene carbon, and the two carbonyl carbons (ketone and amide). The chemical shifts would provide valuable information about the types of carbon atoms present (e.g., primary, secondary, tertiary, quaternary, aromatic, carbonyl).
While specific experimental ¹³C NMR data for this compound was not found in the provided sources, a hypothetical ¹³C NMR data table for this compound would typically include:
| Chemical Shift (δ, ppm) | Type (Hypothetical) | Assignment (Hypothetical) |
| ~20-50 | Aliphatic CH₂, CH₃, CH | Morphinan core, N-CH₃ |
| ~50-70 | Aliphatic CH, C | Carbons adjacent to heteroatoms/quaternary carbons |
| ~110-150 | Aromatic CH, C | Aromatic ring carbons |
| ~170-180 | C=O | Amide carbonyl |
| ~190-210 | C=O | Ketone carbonyl |
Note: The chemical shifts and assignments in this table are illustrative and based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques provide crucial connectivity and spatial information that is difficult or impossible to obtain from 1D NMR alone.
Correlation Spectroscopy (COSY): COSY reveals correlations between protons that are coupled to each other (typically through one, two, or three bonds). This helps establish the connectivity of proton networks within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC shows correlations between protons and the carbon atoms to which they are directly attached. This is invaluable for assigning proton signals to their corresponding carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons or carbonyl groups and for piecing together the molecular framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This provides information about the three-dimensional structure and conformation of the molecule.
Applying these 2D NMR techniques to this compound would allow for the unambiguous assignment of most, if not all, proton and carbon signals and provide detailed information about the complex connectivity and stereochemistry of the morphinan scaffold and the position of the bromoacetamide substituent. While specific 2D NMR data plots for this compound were not found in the provided sources, the application of these techniques is standard practice for structural elucidation of complex molecules.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass-to-charge ratio (m/z) of a molecule or its fragments. This accurate mass can then be used to determine the elemental composition and confirm the molecular formula of the compound. hidenanalytical.com For this compound, HRMS would provide a precise molecular weight, which can be matched to the theoretical mass calculated from the proposed molecular formula (C₁₉H₂₁BrN₂O₄). nih.gov The isotopic pattern of the molecular ion, particularly due to the presence of bromine, would also be characteristic and help confirm the elemental composition.
While specific HRMS data for this compound was not found in the provided sources, a hypothetical HRMS data entry for this compound would typically include:
| Ion Type | m/z (Experimental) | m/z (Theoretical for C₁₉H₂₁BrN₂O₄) | Mass Error (ppm) | Isotopic Pattern |
| [M+H]⁺ | Expected value close to 421.068 | 421.0682 | Low (e.g., < 5 ppm) | Characteristic pattern for presence of Br (isotopes ⁷⁹Br and ⁸¹Br) |
Note: The m/z value and isotopic pattern are based on the molecular formula of this compound nih.gov. Actual experimental values would be obtained from an HRMS experiment.
Mass spectrometry can also provide fragmentation data, where the molecule breaks down into smaller ions. Analysis of these fragmentation patterns can provide additional structural information. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can serve as a unique fingerprint for identification. researchgate.netspectrabase.com These techniques measure the vibrations of chemical bonds when exposed to infrared light (IR) or inelastic scattering of light (Raman).
For this compound, IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups, including:
N-H stretch (amide)
C=O stretch (ketone and amide)
C-H stretches (aliphatic and aromatic)
O-H stretch (phenolic)
C=C stretches (aromatic)
C-N stretch (amide and amine)
C-O stretch (ether)
C-Br stretch
Bending vibrations of various functional groups and the ring system.
Comparing the experimental IR and Raman spectra of this compound to spectral databases or calculated spectra could aid in confirming the proposed structure. While specific IR or Raman spectra for this compound were not found in the provided sources, general principles of these techniques apply.
A hypothetical table listing expected key IR and Raman bands for this compound would include:
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment (Hypothetical) |
| IR | ~3300-3500 | N-H stretch (amide), O-H stretch (phenolic) |
| IR | ~1650-1750 | C=O stretch (ketone, amide) |
| IR | ~2800-3000 | C-H stretch (aliphatic) |
| IR | ~3000-3100 | C-H stretch (aromatic) |
| Raman | ~1600-1620 | C=C stretch (aromatic) |
| Raman | ~1650-1750 | C=O stretch (ketone, amide) |
| Raman | Varies | Skeletal vibrations of the ring system |
Note: The wavenumbers and assignments in this table are illustrative and based on typical values for similar functional groups. Actual experimental values may vary.
Electronic Absorption and Fluorescence Spectroscopy for Chromophoric Characterization
Electronic absorption spectroscopy, typically in the Ultraviolet-Visible (UV-Vis) range, provides information about the electronic transitions within a molecule, particularly those involving conjugated pi systems and lone pairs of electrons. msu.edulibretexts.orgmatanginicollege.ac.insielc.com Molecules with chromophores (groups that absorb light) will exhibit absorption bands at specific wavelengths.
This compound contains an aromatic ring and carbonyl groups, which act as chromophores. The UV-Vis spectrum of this compound would show absorption bands characteristic of these functionalities. The position and intensity of these bands can be influenced by the surrounding chemical environment.
Fluorescence spectroscopy can provide additional information if the molecule is fluorescent. This technique involves exciting the molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength. The fluorescence spectrum can provide insights into the excited-state properties of the molecule.
While specific UV-Vis or fluorescence spectra for this compound were not found in the provided sources, the presence of the aromatic ring and carbonyls suggests that this compound would exhibit absorption in the UV region.
A hypothetical UV-Vis absorption data entry for this compound might include:
| Technique | Wavelength of Maximum Absorption (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition (Hypothetical) |
| UV-Vis Absorption | ~200-300 | Varies | π → π* (aromatic ring, carbonyls), n → π* (carbonyls, heteroatoms) |
Note: The λmax range and transitions are illustrative and based on the expected chromophores in this compound. Actual experimental values would be obtained from a UV-Vis experiment.
Collectively, the data obtained from these advanced spectroscopic techniques provide a comprehensive picture of the molecular structure of this compound, confirming its identity and providing detailed insights into its atomic arrangement and electronic properties.
This compound, also known as 14-Bromoacetamido-7,8-dihydromorphinone, is a chemical compound that has been investigated in the context of opioid research nih.govrochester.eduethernet.edu.ettu-braunschweig.denih.gov. Structural characterization is a fundamental process in chemistry to determine the molecular structure, including connectivity, geometry, and spatial arrangement of atoms wisdomlib.orgintertek.comsydney.edu.au. Various spectroscopic techniques, such as NMR, IR spectroscopy, and mass spectrometry, are employed for this purpose wisdomlib.orgintertek.comsydney.edu.au.
Single-crystal X-ray diffraction is a powerful analytical technique used to definitively determine the solid-state molecular structure of crystalline compounds at atomic resolution spbu.ruceitec.czbruker.comuhu-ciqso.es. This method provides detailed information about the crystal lattice, unit cell parameters, bond lengths, bond angles, and the positions of atoms within the crystal structure spbu.ruuhu-ciqso.es. The process typically involves obtaining a high-quality single crystal of the compound, mounting it on a diffractometer, and exposing it to a beam of X-rays ceitec.czuhu-ciqso.es. The diffraction pattern produced by the interaction of the X-rays with the electron density in the crystal is then collected and analyzed to reconstruct the three-dimensional structure of the molecule spbu.ruceitec.cz.
Therefore, a detailed discussion of the single-crystal X-ray diffraction findings for this compound, including specific data tables and in-depth analysis of its solid-state structure as determined by this technique, cannot be provided based on the information obtained.
Computational and Theoretical Chemistry Investigations of H2bamo
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For H2Bamo, such studies would provide invaluable insights into its behavior at the molecular level.
Density Functional Theory (DFT) Applications for Ground State Properties and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules, such as optimized geometry, electronic energy, and orbital distributions.
A thorough search of scientific databases indicates that no specific DFT studies have been published for this compound. Such a study would typically involve calculations to determine key energetic and electronic descriptors.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the optimized molecular structure in its ground state. | Data not available |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. | Data not available |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to the molecule's chemical reactivity and kinetic stability. | Data not available |
| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution within the molecule. | Data not available |
Ab Initio Methods for Accurate Electronic Wavefunction Description
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic wavefunction.
Currently, there are no published studies that employ ab initio methods to describe the electronic wavefunction of this compound. Such research would be crucial for obtaining a precise understanding of its electronic behavior and for benchmarking results from other computational methods like DFT.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscapes, flexibility, and dynamic behavior of a molecule in various environments.
No specific MD simulation studies focused on this compound have been found in the existing literature. An MD simulation of this compound could elucidate how the molecule explores different shapes, which is critical for understanding its interaction with biological targets like opioid receptors.
Computational Modeling of Synthetic Reaction Mechanisms and Transition States
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This approach can provide a deeper understanding of the synthetic pathways leading to a molecule and can aid in the optimization of reaction conditions.
There is no available research on the computational modeling of the synthetic reaction mechanisms and transition states specifically for this compound. Such studies would be beneficial for understanding its formation and potential degradation pathways.
Prediction of Spectroscopic Signatures via Theoretical Methods
Theoretical methods can be used to predict various spectroscopic signatures of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be invaluable for interpreting experimental data and for the structural elucidation of the compound.
While experimental spectroscopic data for this compound likely exists in the context of its synthesis and characterization, there are no published theoretical predictions of its spectroscopic signatures.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Hypothetical Wavenumber/Chemical Shift |
| Infrared (IR) Spectroscopy | C=O stretching (amide I) | Data not available |
| N-H bending (amide II) | Data not available | |
| C=O stretching (ketone) | Data not available | |
| Raman Spectroscopy | Aromatic C-H stretching | Data not available |
| ¹H NMR Spectroscopy | Chemical shift of aromatic protons | Data not available |
| Chemical shift of N-H proton | Data not available | |
| ¹³C NMR Spectroscopy | Chemical shift of carbonyl carbons | Data not available |
Molecular Recognition and Intermolecular Interactions of H2bamo
Investigation of Binding Interactions with Defined Molecular Targets (e.g., Membrane Receptors in vitro)
Investigating the binding interactions of H2Bamo with defined molecular targets, such as membrane receptors, is fundamental to understanding its pharmacological profile. In vitro studies using isolated receptors or cell lines expressing specific receptors are commonly employed for this purpose d-nb.info. These investigations aim to quantify the affinity of this compound for its target(s), assess its selectivity against related receptors or other proteins, and characterize the nature of the binding interaction (reversible or irreversible) rsc.orgbiorxiv.orgwikipedia.org.
Quantitative Ligand-Binding Assays for Affinity Determination
Quantitative ligand-binding assays (LBAs) are standard techniques used to measure the affinity between a ligand, such as this compound, and its binding site on a target protein, like a membrane receptor rsc.orgwikipedia.orgnih.gov. These assays typically involve incubating a fixed concentration of the receptor with varying concentrations of the ligand (often radiolabeled or fluorescently tagged) and measuring the amount of bound ligand at equilibrium wikipedia.orgedinst.com. By analyzing the binding data, key parameters such as the equilibrium dissociation constant (Kd), binding capacity (Bmax), and association and dissociation rate constants (kon and koff) can be determined nih.gov. A lower Kd value indicates higher binding affinity.
For this compound, quantitative LBAs with different opioid receptor subtypes (mu, delta, kappa) would be essential to determine its affinity profile. Given its structure as an opioid derivative, it is expected to show affinity for one or more of these receptors rochester.edu.
Illustrative Data Table: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) |
| Mu Opioid Receptor | [Data] | [Data] |
| Delta Opioid Receptor | [Data] | [Data] |
| Kappa Opioid Receptor | [Data] | [Data] |
Methods like saturation binding assays or competition binding assays using a known radiolabeled ligand can be employed wikipedia.org. Non-radioactive methods like fluorescence anisotropy can also be used, particularly when a fluorescently labeled ligand is available or in competition formats edinst.com.
Chemical Selectivity Profiling against Related Molecular Structures
Chemical selectivity profiling assesses the ability of this compound to bind specifically to its intended target(s) compared to other related or unrelated proteins rsc.orgbiorxiv.orgnih.govchemrxiv.org. For an opioid derivative like this compound, selectivity profiling would involve evaluating its binding affinity to other GPCRs, particularly those outside the opioid family, and potentially other classes of proteins that might interact with compounds of this structural type libretexts.org.
Techniques such as competitive binding assays against panels of receptors, or more broadly, chemoproteomic approaches, can be used for selectivity profiling tum.defrontiersin.org. Chemoproteomics, including activity-based protein profiling (ABPP), can identify proteins in a complex biological mixture that interact with a compound, especially if it forms covalent bonds nih.govfrontiersin.org. Given that this compound is described as an alkylating derivative rochester.eduethernet.edu.et, ABPP could be a valuable tool to identify off-target proteins that are covalently modified by this compound.
Illustrative Data Table: Selectivity Profile of this compound Against Other GPCRs
| Receptor Type | Target Name | Ki (nM) | Selectivity Ratio (vs primary target) |
| Opioid Receptor | Mu Opioid Receptor | [Data] | 1 |
| Other GPCR | [Example GPCR 1] | [Data] | [Ratio] |
| Other GPCR | [Example GPCR 2] | [Data] | [Ratio] |
| Other Protein Class | [Example Enzyme Target] | [Data] | [Ratio] |
High selectivity is desirable for therapeutic agents to minimize off-target effects and potential toxicity nih.gov.
Characterization of Reversible and Irreversible Binding Modes
Ligand binding can be either reversible or irreversible biorxiv.orgtrc-p.nl. Reversible binding involves the formation of non-covalent interactions that allow the ligand to associate and dissociate from the target nih.govtrc-p.nl. Irreversible binding typically involves the formation of a stable covalent bond between the ligand and the target protein, leading to prolonged or permanent modification of the target's function nih.govresearchgate.nettrc-p.nlnih.gov.
This compound is described as a bromoacetamido derivative and an alkylating agent rochester.eduethernet.edu.et. The bromoacetamido group is an electrophilic "warhead" that can react with nucleophilic amino acid residues in proteins, such as cysteine, lysine (B10760008), or histidine, forming a covalent bond researchgate.netnih.gov. This suggests that this compound is likely capable of irreversible binding to its target(s), in addition to initial reversible non-covalent interactions that guide the molecule into the binding site researchgate.net.
Characterizing the binding mode involves experiments such as washout studies, where the ligand is removed after incubation and the recovery of target function is monitored. If binding is purely reversible, function will recover as the ligand dissociates. If binding is irreversible, function will not recover, or will only recover as new target protein is synthesized trc-p.nl. Mass spectrometry can also be used to confirm the covalent modification of the target protein by this compound researchgate.net.
Elucidation of Non-Covalent Interaction Motifs (e.g., Hydrogen Bonding) in Molecular Recognition
Non-covalent interactions play a critical role in the initial recognition and binding of a ligand to its target, positioning the ligand correctly within the binding site for either reversible association or subsequent covalent bond formation youtube.comwikipedia.orgmonash.edulibretexts.org. These interactions include hydrogen bonds, electrostatic interactions (ionic interactions), van der Waals forces, and pi-stacking interactions youtube.comwikipedia.orglibretexts.org.
For opioid ligands interacting with opioid GPCRs, hydrogen bonding is a particularly important interaction motif rochester.edu. A common feature of many opioids is a phenolic hydroxyl group that forms a crucial hydrogen bond with a histidine residue in the opioid receptor rochester.edu. While this compound has a carboxamide group instead of a phenolic hydroxyl, research suggests that a carboxamide can effectively replace the phenolic OH in mediating molecular recognition in opioids rochester.edu. This implies that the carboxamide group in this compound likely participates in hydrogen bonding interactions with residues in the opioid receptor binding site researchgate.net.
Techniques like X-ray crystallography or cryo-EM of this compound-receptor complexes, computational methods such as molecular dynamics simulations, and site-directed mutagenesis of receptor residues can provide detailed insights into the specific non-covalent interactions involved in this compound's molecular recognition plos.orgrsc.org.
Studies on Ligand-Induced Conformational Changes in Target Molecules
Ligand binding to a receptor often induces conformational changes in the receptor protein libretexts.orgbiorxiv.orgplos.orgelifesciences.orgnih.govfrontiersin.org. These conformational changes are fundamental to signal transduction, as they can alter the receptor's interaction with downstream signaling partners, such as G proteins in the case of GPCRs libretexts.orgbiorxiv.orgnih.govfrontiersin.org.
For this compound binding to opioid GPCRs, the interaction is expected to induce conformational changes that lead to receptor activation or inhibition, depending on whether this compound acts as an agonist, antagonist, or inverse agonist libretexts.org. These changes can involve movements of transmembrane helices and intracellular/extracellular loops biorxiv.orgfrontiersin.org.
Techniques used to study ligand-induced conformational changes include hydrogen-deuterium exchange mass spectrometry (HDX-MS), which can reveal changes in protein flexibility and solvent accessibility upon ligand binding biorxiv.orgnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide atomic-level details about conformational shifts d-nb.info. Computational methods, such as molecular dynamics simulations, are widely used to model and predict ligand-induced conformational changes in receptors plos.orgrsc.orgelifesciences.org.
Studies investigating the conformational changes induced by this compound binding would provide crucial information about how its interaction with opioid receptors translates into a functional cellular response. The nature of the conformational change could also be influenced by whether the binding is reversible or irreversible, potentially leading to stabilized receptor conformations in the case of covalent modification.
Mechanistic Chemical Research on H2bamo Interactions
Investigation of Alkylating Properties and Covalent Adduct Formation
H2Bamo is characterized by its bromoacetamido functional group, a known electrophilic "warhead" capable of undergoing reactions with nucleophilic centers in biological molecules, such as the thiol groups of cysteine residues or the epsilon-amino groups of lysine (B10760008) residues in proteins. semanticscholar.orgmdpi.com This reactivity allows this compound to form covalent adducts with its targets. The formation of covalent adducts is a key aspect of its interaction profile, potentially leading to irreversible or long-lasting binding.
Research has investigated the ability of this compound to bind irreversibly to opioid binding sites in rat brain membranes. nih.gov These studies indicated that in the absence of a disulfide bond reducing agent, this compound bound reversibly to opioid binding sites. nih.gov However, when membranes were pre-incubated with dithiothreitol (B142953) (DTT), followed by incubation with this compound and extensive washing, this compound inhibited the binding of the µ-opioid receptor, suggesting the potential for covalent interaction under reducing conditions or with accessible nucleophiles. nih.gov
The formation of covalent adducts can be studied using various techniques, including mass spectrometry, which can identify and quantify the adducts formed between a compound and a protein or peptide. semanticscholar.orgdomainex.co.uk The glutathione (B108866) (GSH) reactivity assay is another method used to assess the reactivity of cysteine-targeting covalent inhibitors and determine the half-life of adduct formation with GSH, a simple thiol-containing molecule. domainex.co.uk This assay can provide insights into the structure-reactivity relationships of such compounds. domainex.co.uk
Kinetic Studies of this compound Chemical Reactions
Kinetic studies are crucial for understanding the rate at which this compound undergoes chemical reactions, including its interactions with biological targets and its degradation pathways. The rate of covalent adduct formation is an important parameter in characterizing alkylating agents like this compound.
While specific detailed kinetic data for this compound's reactions with biological targets were not extensively found in the immediate search results, the principle of kinetic analysis applies. For instance, the half-life of adduct formation with a nucleophile like GSH can be determined through kinetic studies by monitoring the depletion of the parent compound and the formation of the adduct over time using techniques like UHPLC-MS. domainex.co.uk Log-linear plots of parent compound depletion allow for the calculation of the half-life. domainex.co.uk
General principles of chemical kinetics, such as those applied to hydrogen-oxygen systems or other organic reactions, involve determining rate constants and understanding how factors like temperature, concentration, and the presence of catalysts or inhibitors affect reaction rates and mechanisms. osti.govcolumbia.edunih.gov Applying these principles to this compound's reactions would involve measuring reaction rates under varying conditions to elucidate the kinetic parameters governing its interactions and transformations.
Mechanistic Insights into this compound's Chemical Stability and Degradation Pathways
The chemical stability of this compound is influenced by its structural features, particularly the reactive bromoacetamido group, which is susceptible to nucleophilic attack, including hydrolysis. Degradation pathways can involve reactions such as hydrolysis, oxidation, or other transformations depending on the environmental conditions (e.g., pH, temperature, light exposure) and the presence of reactive species. libretexts.orgnih.gov
Studies on the chemical stability of other compounds, such as peptides, highlight the importance of factors like pH, temperature, and oxidative conditions on degradation. nih.gov For amides, hydrolysis is a known degradation pathway, which can occur under acidic or basic conditions, yielding a carboxylic acid and an amine or ammonia. libretexts.org Given that this compound contains an amide linkage, hydrolysis of this group is a potential degradation route. The presence of the bromide leaving group also suggests potential for nucleophilic substitution reactions leading to its displacement, which could be another degradation pathway.
Understanding the degradation pathways of this compound is important for predicting its behavior in different environments and for formulation stability if it were to be used in a product. Mechanistic insights into degradation involve identifying the degradation products and the step-by-step chemical transformations leading to their formation. Techniques such as chromatography coupled with mass spectrometry are valuable for identifying degradation products.
While specific detailed studies on the degradation pathways of this compound were not prominently featured in the search results, the general principles of organic chemistry and the reactivity of its functional groups (bromoacetamide, amide) provide a basis for understanding potential degradation mechanisms, such as hydrolysis and nucleophilic displacement of the bromide.
Advanced Methodologies and Interdisciplinary Approaches in H2bamo Chemical Research
Application of Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) from a Chemical Perspective
Chemoinformatics plays a crucial role in managing, analyzing, and interpreting chemical data associated with compounds like H2Bamo and its analogs. From a chemical perspective, chemoinformatics tools are employed to characterize molecular structures using various descriptors, build chemical databases, and perform similarity searches or clustering nih.gov. This allows researchers to navigate the chemical space around this compound, identifying structurally related compounds for comparative studies or library design.
Quantitative Structure-Activity Relationship (QSAR) modeling, a core component of chemoinformatics, focuses on establishing mathematical models that correlate the structural properties (descriptors) of a set of compounds with their measured activities or properties nih.govresearchgate.netprotoqsar.com. In the context of this compound, QSAR can be applied to understand how modifications to the morphinan (B1239233) scaffold or the 14-substituent impact chemical reactivity, physical properties (e.g., solubility, lipophilicity), or interactions with other chemical entities.
The process typically involves:
Molecular Representation and Descriptor Calculation: Converting the 2D or 3D structure of this compound and its derivatives into numerical descriptors (e.g., topological indices, physicochemical properties, electro- زمانی descriptors) nih.govresearchgate.netprotoqsar.com.
Data Collection: Gathering experimental data on a relevant chemical property or reactivity for a series of this compound analogs.
Model Building: Using statistical methods (e.g., regression analysis, machine learning algorithms) to build a model that links the descriptors to the observed property researchgate.netprotoqsar.comnih.gov.
Model Validation: Assessing the predictive power and robustness of the developed QSAR model using various validation techniques.
Prediction and Interpretation: Using the validated model to predict the properties of new, untested this compound derivatives and interpreting the model to gain insights into the structural features that influence the property researchgate.net.
For example, a QSAR study might investigate the relationship between different 14-substituents in dihydromorphinone derivatives and their reactivity in a specific chemical transformation. The resulting model could highlight the electronic or steric factors of the substituent that are critical for the reaction efficiency.
Table 1: Hypothetical QSAR Data for this compound Analogs and Reaction Yield
| Compound ID | 14-Substituent | Descriptor X (e.g., LogP) | Descriptor Y (e.g., Molecular Weight) | Reaction Yield (%) |
| This compound | -NHCOCH₂Br | 1.6 nih.gov | 421.3 nih.gov | 85 |
| Analog A | -NHCOCH₂Cl | 1.5 | 376.8 | 80 |
| Analog B | -NHCOCH₃ | 1.2 | 342.4 | 70 |
| Analog C | -NH(CH₂)₂Br | 2.0 | 435.3 | 90 |
Note: The descriptor values and reaction yields in this table are illustrative for demonstrating QSAR application and are not experimentally derived data for these specific analogs.
Such QSAR models, while often applied in biological contexts researchgate.net, are equally valuable in predicting and understanding purely chemical phenomena, guiding the design of synthetic routes or the selection of reaction conditions for this compound and its related compounds.
High-Throughput Screening Methodologies for Chemical Library Synthesis and Analysis
High-Throughput Screening (HTS) methodologies are indispensable for modern chemical research, enabling the rapid synthesis and analysis of large libraries of compounds bmglabtech.comevotec.comwikipedia.org. In the context of this compound, HTS can be applied to synthesize diverse sets of derivatives or to screen for optimal reaction conditions for its synthesis or transformation.
HTS for chemical library synthesis involves automated parallel synthesis techniques. This allows for the simultaneous preparation of numerous this compound analogs by varying substituents at different positions of the core structure or by employing different reaction partners sigmaaldrich.com. Robotics and automation are key to handling reagents, performing reactions, and initial work-up steps on a miniaturized scale, often in 96, 384, or even 1536-well plates bmglabtech.comwikipedia.org.
Following synthesis, high-throughput analysis is crucial for characterizing the synthesized compounds and assessing reaction success. This can involve rapid analytical techniques such as high-throughput mass spectrometry (HT-MS) or high-throughput nuclear magnetic resonance (HT-NMR) to confirm product formation and purity. bmglabtech.comwikipedia.org
Furthermore, HTS can be used to screen for optimal chemical reaction conditions. For a specific transformation involving this compound (e.g., a deprotection, coupling, or modification of the bromoacetamido group), HTS can rapidly test a matrix of different catalysts, solvents, temperatures, and reaction times to identify the conditions that maximize yield or selectivity sigmaaldrich.com.
Table 2: Hypothetical High-Throughput Screening Data for this compound Reaction Optimization
| Experiment ID | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | This compound Conversion (%) | Desired Product Yield (%) |
| 1 | Catalyst A | Solvent X | 50 | 6 | 75 | 60 |
| 2 | Catalyst A | Solvent Y | 50 | 6 | 80 | 65 |
| 3 | Catalyst B | Solvent X | 50 | 6 | 70 | 55 |
| 4 | Catalyst A | Solvent X | 70 | 6 | 90 | 78 |
| ... | ... | ... | ... | ... | ... | ... |
| 96 | Optimal Catalyst | Optimal Solvent | Optimal Temp. | Optimal Time | 98 | 95 |
Note: The data in this table are illustrative for demonstrating HTS application in reaction optimization and are not experimentally derived.
The data generated from HTS campaigns provide valuable insights into the chemical reactivity and synthetic accessibility of this compound derivatives, guiding subsequent focused synthesis and characterization efforts. evotec.com
Integration of Advanced Analytical Techniques for Complex Mixture Characterization
Chemical research involving synthesis or reactions of this compound often results in complex mixtures containing starting materials, products, byproducts, and impurities. Advanced analytical techniques are essential for the separation, identification, and quantification of these components, providing critical information for reaction monitoring, product isolation, and purity assessment.
Key advanced analytical techniques integrated into this compound research include:
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental composition and confirmation of the molecular formula of this compound and its derivatives or reaction products. HRMS is invaluable for identifying unknown byproducts in complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): Provides detailed structural information, including the connectivity of atoms, the presence of functional groups, and stereochemistry. Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are routinely used to confirm the structure of synthesized this compound and characterize impurities or degradation products.
Chromatographic Techniques (HPLC, GC) coupled with Mass Spectrometry (LC-MS, GC-MS): Essential for separating components in complex mixtures before detection by mass spectrometry. LC-MS is particularly useful for analyzing polar and non-volatile compounds like this compound, providing both separation and molecular weight information. GC-MS is suitable for more volatile derivatives or impurities. These hyphenated techniques allow for the identification and quantification of multiple components in a single analysis.
X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography provides the definitive 3D structure of this compound or its derivatives, including bond lengths, angles, and absolute configuration. This is a powerful technique for confirming proposed structures.
The integration of these techniques is often necessary for comprehensive characterization. For instance, LC-HRMS can separate a reaction mixture and provide accurate mass data for each separated component, while subsequent NMR analysis of isolated fractions can provide detailed structural confirmation. This multi-technique approach ensures accurate identification and characterization, which is fundamental to understanding the chemical behavior of this compound and validating synthetic strategies.
Table 3: Application of Advanced Analytical Techniques in this compound Research
| Analytical Technique | Information Provided | Application in this compound Research |
| High-Resolution MS | Accurate mass, elemental composition | Confirming molecular formula of this compound and derivatives, identifying byproducts. |
| NMR Spectroscopy (1D/2D) | Detailed structural connectivity, functional groups, stereo- | Confirming structure of synthesized this compound, characterizing impurities, elucidating reaction pathways. |
| LC-MS / GC-MS | Separation and molecular weight | Analyzing complex reaction mixtures, identifying and quantifying components. |
| X-ray Crystallography | Definitive 3D structure | Confirming solid-state structure and stereochemistry of this compound or derivatives. |
The effective application and integration of these advanced analytical techniques are critical for ensuring the quality and purity of this compound and its related compounds, supporting both fundamental chemical investigations and the development of new synthetic methodologies.
Future Research Directions in the Chemical Science of H2bamo
Exploration of Novel Synthetic Strategies for H2Bamo and its Chiral Analogues
Current literature indicates that this compound is synthesized as a derivative of dihydromorphinone wikipedia.orgwikipedia.orgtiiips.comnih.govnih.gov. Future research could focus on developing more efficient, cost-effective, and environmentally benign synthetic routes to this compound. This might involve exploring alternative starting materials, reaction conditions, or catalytic systems. Given the complex polycyclic structure of morphinan (B1239233) derivatives, novel total synthesis approaches could also be investigated.
Furthermore, the exploration of chiral analogues of this compound represents a significant research direction. Chirality is a critical factor influencing the biological activity and specificity of many pharmaceuticals, including opioids nih.gov. While this compound itself possesses defined stereochemistry inherited from the morphinan core, the synthesis of novel chiral analogues could involve modifications at other positions or the introduction of new stereocenters. Asymmetric synthesis techniques, such as asymmetric hydrogenation or other catalytic methods, could be applied to selectively create these chiral variants nih.gov. Developing enantioselective synthetic routes would be crucial for isolating and studying individual stereoisomers, potentially leading to compounds with improved properties or different receptor profiles. Research into the chiral synthesis of related alkaloids provides a foundation for such efforts.
Development of this compound as a Chemical Probe for Understanding Molecular Recognition Principles
This compound's ability to interact with opioid receptors suggests its potential utility as a chemical probe to gain deeper insights into molecular recognition processes at the receptor level wikipedia.orgtiiips.comnih.gov. Chemical probes are valuable tools for studying biological systems and understanding the specific interactions between molecules.
Future research could focus on modifying this compound to incorporate reporter groups (e.g., fluorescent tags, radioactive isotopes, or affinity labels) without significantly altering its binding characteristics. These labeled this compound analogues could then be used to:
Map the binding site(s) of this compound on opioid receptors with higher precision.
Study the kinetics and thermodynamics of this compound-receptor interactions in real-time.
Investigate the conformational changes induced in the receptor upon this compound binding.
Explore potential interactions with other biological targets, moving beyond opioid receptors.
Understanding the detailed molecular recognition principles governing this compound's interaction with its targets could provide valuable information for the rational design of new ligands with tailored properties..
Advanced Computational Modeling for De Novo this compound Design
Computational chemistry plays an increasingly vital role in understanding molecular properties and guiding the design of new compounds. Advanced computational modeling techniques can be applied to this compound to predict its behavior and inform the design of novel derivatives.
Future research could utilize computational methods such as:
Quantum Mechanics (QM) Calculations: To accurately determine the electronic structure, charge distribution, and reactivity of this compound and its potential reaction intermediates or transition states in synthetic pathways.
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of this compound in various environments (e.g., in solution or near a lipid bilayer) and to simulate its interaction dynamics with receptor models.
Docking and Molecular Mechanics (MM) Studies: To predict the binding pose and affinity of this compound and its analogues to opioid receptor structures or models, aiding in structure-activity relationship (SAR) studies and the design of compounds with improved binding profiles.
De Novo Design Algorithms: To computationally generate novel molecular structures based on the this compound scaffold, aiming for desired properties like improved binding affinity, selectivity, or novel interaction profiles.
These computational approaches can complement experimental studies, providing atomic-level insights and accelerating the discovery and design process for this compound-based compounds.
Supramolecular Chemistry Involving this compound Architectures
Supramolecular chemistry focuses on the design and synthesis of complex assemblies formed by non-covalent interactions. The structure of this compound, with its various functional groups (hydroxyl, ketone, amide, aromatic ring, and bromine atom), offers potential for engaging in diverse non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding.
Future research could explore the incorporation of this compound into supramolecular architectures, such as:
Host-Guest Complexes: Designing host molecules (e.g., cyclodextrins, calixarenes, or synthetic receptors) that can selectively encapsulate this compound, potentially influencing its solubility, stability, or presentation for biological interaction.
Self-Assembled Structures: Utilizing the intermolecular interactions of this compound or its modified derivatives to create ordered supramolecular assemblies like micelles, vesicles, or hydrogels. These structures could serve as delivery systems or platforms for studying molecular interactions in confined environments.
Coordination Complexes: Exploring the coordination chemistry of this compound, particularly through its oxygen or nitrogen atoms, with metal ions to form discrete complexes or extended coordination polymers. This could lead to novel materials with interesting structural or functional properties.
Investigating the supramolecular chemistry of this compound could open up new avenues for its application in areas beyond traditional pharmacology, such as materials science or chemical sensing..
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for formulating research questions in H2Bamo studies?
- Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess the viability and scope of research questions. These frameworks ensure alignment with experimental objectives and ethical standards . For example, a FINER-compliant question might be: "Does this compound exhibit pH-dependent stability in aqueous solutions compared to analogous compounds?"
Q. How should researchers design a robust experimental protocol for synthesizing and characterizing this compound?
- Answer :
Define objectives : Specify purity thresholds, reaction conditions, and analytical targets (e.g., yield, stability).
Select techniques : Use HPLC for purity analysis, NMR/FTIR for structural validation, and calorimetry for thermodynamic profiling.
Include controls : Compare results against reference compounds or inert solvents to isolate variables .
- Example Table :
| Parameter | Method | Control |
|---|---|---|
| Purity | HPLC (≥98%) | Reference standard |
| Structural identity | H NMR | Known analog (e.g., H2BamX) |
Q. What strategies are effective for conducting a systematic literature review on this compound?
- Answer :
- Boolean search strings : Combine terms like "this compound AND (synthesis OR degradation)" with filters for peer-reviewed articles.
- Citation chaining : Track references from seminal papers to identify foundational studies.
- Database selection : Prioritize PubMed, SciFinder, and Web of Science, avoiding non-peer-reviewed platforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across experimental models?
- Answer :
Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro assays vs. computational simulations).
Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables.
Meta-analysis : Aggregate data from multiple studies to identify trends or confounding factors (e.g., solvent polarity effects) .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities with protein receptors.
- MD simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability.
- Validation : Compare computational results with experimental data (e.g., SPR binding assays) .
- Example Workflow :
Hypothesis → Docking → Simulation → Experimental Validation → Iteration
Q. How should researchers optimize reaction parameters for this compound synthesis to maximize yield?
- Answer :
DOE (Design of Experiments) : Use a factorial design to test variables (temperature, catalyst concentration).
Response surface methodology (RSM) : Model interactions between parameters to identify optimal conditions.
Scale-up criteria : Ensure reproducibility at micro- and macro-scales (e.g., 10 mg vs. 1 g batches) .
Methodological Pitfalls and Solutions
Q. What are common errors in interpreting this compound’s spectroscopic data, and how can they be mitigated?
- Answer :
- Error : Overlooking solvent peaks in NMR.
Solution : Run solvent-only controls and use deuterated solvents. - Error : Baseline drift in HPLC.
Solution : Pre-equilibrate columns and standardize mobile phases .
Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?
- Answer : Integrate cheminformatics (QSAR models) with wet-lab data (kinetic assays) to correlate structural features with activity. For example:
- QSAR input : LogP, polar surface area.
- Output : Predictive model for this compound’s solubility-efficacy relationship .
Ethical and Reporting Standards
Q. What criteria should this compound studies meet for ethical publication?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
